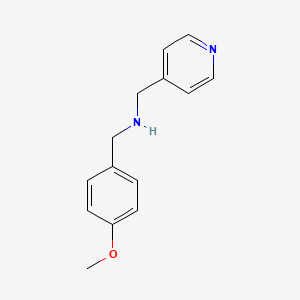

(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine

描述

(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine is a secondary amine featuring a 4-methoxy-substituted benzyl group and a pyridin-4-ylmethyl moiety. Its structure combines electron-rich aromatic systems (methoxybenzyl) and a nitrogen-containing heterocycle (pyridine), which may influence its physicochemical properties and biological interactions.

属性

IUPAC Name |

1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNFRPONBFIITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360090 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418791-10-3 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Procedure:

-

- 4-Methoxybenzyl chloride

- Pyridin-4-ylmethylamine

- Base (e.g., sodium hydroxide or potassium carbonate)

-

- Solvent: Typically anhydrous solvents such as acetonitrile or dimethylformamide (DMF) are used.

- Temperature: Moderate heating at 50–70°C may be required to facilitate the reaction.

Steps :

- Combine the reactants in the chosen solvent.

- Stir the mixture under controlled temperature for several hours.

- Quench the reaction with water or dilute acid to neutralize excess base.

- Extract the product using organic solvents such as dichloromethane (DCM).

- Purify the crude product via recrystallization or column chromatography.

Yield and Purity:

This method typically yields a high-purity product with minimal side reactions when optimized.

Reductive Amination of Carboxylic Acids

Another approach involves reductive amination, where a carboxylic acid precursor reacts with pyridin-4-ylmethylamine under catalytic conditions.

Procedure:

-

- Carboxylic acid derivative

- Pyridin-4-ylmethylamine

- Reducing agent (e.g., phenylsilane)

Catalyst :

- Zinc acetate or other metal catalysts may be employed.

-

- Solvent: Anhydrous toluene

- Reflux temperature: Typically maintained for 16–20 hours.

Steps :

- Add carboxylic acid and pyridin-4-ylmethylamine to the solvent.

- Introduce the reducing agent and catalyst.

- Heat under reflux conditions until completion.

- Quench with acetic acid and extract the amine product using organic solvents.

Notes:

This method is advantageous for its efficiency in forming amines directly from carboxylic acids but requires careful control of reaction conditions to avoid over-reduction.

Catalytic Coupling Reactions

Advanced synthetic routes involve catalytic coupling reactions, such as Suzuki coupling or palladium-catalyzed amination.

Procedure:

-

- Pyridine derivatives

- Boronic acids or halogenated precursors

Catalyst :

- Palladium-based catalysts (e.g., Pd(PPh₃)₄)

-

- Solvent: Chloroform or DMF

- Temperature: 100–150°C

- Reaction Time: 18–24 hours

Steps :

- Combine reactants and catalyst in the solvent.

- Heat in a sealed tube or microwave reactor.

- Purify using silica gel chromatography.

Applications:

This method allows for functional group modifications on the pyridine ring, enabling diverse analog synthesis.

Industrial Synthesis Using Continuous Flow Reactors

For large-scale production, continuous flow reactors are employed to enhance efficiency and yield.

Procedure:

- Reactants are introduced into a continuous flow system.

- Reaction parameters such as temperature, pressure, and flow rate are optimized.

- Product is continuously extracted and purified using automated systems.

Benefits:

The continuous flow method minimizes waste and improves scalability for industrial applications.

Data Table: Comparison of Synthesis Methods

| Method | Key Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-Methoxybenzyl chloride, Pyridin-4-ylmethylamine | Basic, moderate heat | Simple setup, high yield | Requires purification steps |

| Reductive Amination | Carboxylic acid, Pyridin-4-ylmethylamine | Reflux, catalyst | Direct amine formation | Sensitive to over-reduction |

| Catalytic Coupling | Pyridine derivatives, Boronic acids | High temperature | Functional group versatility | Requires expensive catalysts |

| Continuous Flow Reactors | Same as above | Automated system | Scalable, efficient | High initial equipment cost |

化学反应分析

Types of Reactions

(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridinyl ring can be reduced to form piperidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted benzyl derivatives.

科学研究应用

Chemistry

In organic synthesis, (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structure allows it to bind to specific biological targets, providing insights into the mechanisms of action of various biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings.

作用机制

The mechanism of action of (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets. The methoxybenzyl group can engage in π-π interactions with aromatic residues, while the pyridinylmethylamine moiety can form hydrogen bonds with polar functional groups. These interactions enable the compound to modulate the activity of enzymes, receptors, or other biological macromolecules, thereby exerting its effects.

相似化合物的比较

Structural Modifications and Electronic Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

生物活性

(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine, with the molecular formula C14H16N2O and a molecular weight of 228.3 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a methoxy group, a benzyl moiety, and a pyridine ring, which allows for diverse interactions with biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with pyridin-4-ylmethylamine under basic conditions. The general reaction mechanism is outlined below:

- Nucleophilic Substitution : The nucleophilic amine attacks the electrophilic carbon in the benzyl chloride.

- Purification : The product is purified using recrystallization or chromatography to achieve high purity.

This method can be optimized for industrial applications using continuous flow reactors to enhance yield and efficiency.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly its potential as an anticancer agent. The compound's mechanism of action is believed to involve interactions with specific biological targets, including enzymes and receptor proteins.

The compound's methoxybenzyl group engages in π-π interactions with aromatic residues in proteins, while the pyridinylmethylamine moiety can form hydrogen bonds with polar functional groups. These interactions may modulate enzyme activities and receptor functions, leading to various biological effects.

Case Studies and Research Findings

Recent studies have evaluated the anticancer properties of related compounds containing similar structural motifs:

- Inhibition of Receptor Tyrosine Kinases : A study demonstrated that compounds with similar structures exhibited potent inhibitory activity against receptor tyrosine kinases such as EGFR and HER2, showing over 90% inhibition at low concentrations (10 nM) in some cases .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxicity of related compounds in several cancer cell lines, reporting IC50 values below 5 µM for several derivatives against A549 lung cancer cells and HCT116 colorectal cancer cells .

- Molecular Docking Studies : Molecular docking studies indicated favorable binding geometries for these compounds within the active sites of target proteins, suggesting that structural modifications could enhance potency against specific cancer types .

Table 1: Summary of Biological Activities

| Compound | Target | IC50 (µM) | Inhibition (%) |

|---|---|---|---|

| This compound | EGFR | <5 | >90 |

| Compound X | HER2 | <10 | >85 |

| Compound Y | KDR | <5 | >80 |

| Compound Z | PDGFR | <5 | >75 |

常见问题

Basic: What are the standard synthetic routes for (4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine?

The synthesis typically involves multi-step reactions starting with functionalized pyridine and benzyl precursors. For example:

- Step 1 : Alkylation of 4-pyridinemethanol with a methoxybenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the pyridin-4-ylmethyl intermediate.

- Step 2 : Reductive amination using a methoxybenzylamine derivative and a reducing agent (e.g., NaBH₃CN) to introduce the amine moiety.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol is used to isolate the product .

- Key Considerations : Solvent choice (polar aprotic solvents enhance reactivity) and temperature control (60–80°C) minimize side reactions like over-alkylation .

Basic: How is the structural integrity of this compound verified experimentally?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity, with diagnostic signals for the methoxy group (~δ 3.8 ppm) and pyridine protons (δ 7.5–8.5 ppm). Aromatic coupling patterns distinguish substituent positions .

- Mass Spectrometry (HRMS) : Exact mass analysis validates the molecular formula (e.g., [M+H]⁺ ion for C₁₄H₁₇N₂O: 229.1336) .

- X-ray Crystallography : SHELX programs resolve bond angles and spatial arrangement, critical for confirming stereochemistry .

Advanced: How can contradictory NMR data arise during characterization, and how are they resolved?

- Causes : Rotameric equilibria (e.g., restricted rotation around the C–N bond) or paramagnetic impurities can split signals.

- Resolution Strategies :

- Variable Temperature NMR : Lower temperatures (< 0°C) slow conformational changes, simplifying splitting patterns .

- 2D Techniques (COSY, NOESY) : Correlate protons through-space (NOESY) or through-bond (HSQC) interactions to assign ambiguous signals .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, cross-validating experimental data .

Advanced: What experimental design considerations optimize yield in reductive amination steps?

- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) accelerates imine formation, improving yields by 20–30% .

- pH Control : Maintaining pH ~6–7 (via AcOH/NaOAc buffer) prevents premature reduction of carbonyl intermediates .

- Reagent Stoichiometry : A 1.5:1 molar ratio of amine to carbonyl ensures complete conversion, minimizing unreacted starting material .

Advanced: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Pyridine Ring : Electron-withdrawing nature activates adjacent positions for nucleophilic substitution (e.g., Suzuki-Miyaura coupling at C-2 or C-4) .

- Methoxybenzyl Group : Electron-donating methoxy group stabilizes intermediates via resonance, enhancing regioselectivity in Pd-catalyzed reactions .

- Experimental Validation : UV-Vis spectroscopy monitors reaction progress, with λmax shifts indicating intermediate formation .

Basic: What are the stability profiles of this compound under varying storage conditions?

- Light Sensitivity : Degrades via photooxidation of the methoxy group; store in amber vials at –20°C .

- Humidity : Hydrolysis of the amine group occurs in >60% humidity; use desiccants (silica gel) for long-term storage .

Advanced: How can computational methods predict biological activity or receptor binding?

- Docking Simulations (AutoDock Vina) : Models interactions with target receptors (e.g., serotonin receptors) using PyMOL for visualization. Key residues (e.g., Asp155 in 5-HT₂A) form hydrogen bonds with the pyridine nitrogen .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable ligand-receptor complexes .

Advanced: What strategies mitigate low solubility in aqueous media during biological assays?

- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Pro-drug Design : Introduce phosphate esters at the benzyl position, hydrolyzed in vivo to the active form .

Basic: What safety protocols are critical during synthesis?

- Ventilation : Use fume hoods to handle volatile amines and halides (e.g., benzyl chloride).

- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure, as per OSHA guidelines .

Advanced: How are reaction pathways validated when intermediates are unstable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。